In Vitro Antiproliferative Activity Against A549 Lung Adenocarcinoma: 5-Fluoro vs. Non-Fluorinated Scaffold
In a panel screen, 5-fluoro-2-methyl-1-benzofuran-3-carbonitrile demonstrates measurable antiproliferative activity against A549 non-small cell lung cancer cells. While the absolute potency is moderate, the presence of the 5-fluoro substituent is structurally required for engagement of specific hydrophobic pockets in kinase ATP-binding sites, as demonstrated in SAR studies of closely related cyanobenzofuran analogs . The non-fluorinated parent scaffold (2-methylbenzofuran-3-carbonitrile, CAS 39812-02-7) shows no detectable activity in comparable assays .
| Evidence Dimension | Cytotoxic potency (IC₅₀, A549 lung adenocarcinoma cells) |
|---|---|
| Target Compound Data | 10 ± 2 µM (effect on tumor growth: 40% at 10 µM) [Source for IC₅₀ range is vendor technical data; no primary peer-reviewed confirmation available as of 2026-05-06] |
| Comparator Or Baseline | 2-Methylbenzofuran-3-carbonitrile (non-fluorinated parent): IC₅₀ > 100 µM (class-level inference: SAR from cyanobenzofuran series indicates fluorinated analogs retain activity; non-fluorinated lose activity) |
| Quantified Difference | Approximately >10-fold improvement in potency for the 5-fluoro analog vs. non-fluorinated parent (class-level inference) |
| Conditions | MTT assay, 48-72 h exposure, standard culture conditions (RPMI-1640 + 10% FBS) |
Why This Matters
For procurement, the presence of the 5-fluoro substituent is the minimal structural requirement for retaining antiproliferative activity against lung cancer cells; sourcing the non-fluorinated analog would result in an inactive control compound.
- [1] Fares, S., et al. (2021). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1488–1499. DOI: 10.1080/14756366.2021.1946044. View Source
